

Introduction: The Analytical Imperative for 2-(Methylthio)nicotinic Acid

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Compound of Interest

Compound Name: 2-(Methylthio)nicotinic acid

Cat. No.: B186358

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2-(Methylthio)nicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structural framework, featuring a pyridine ring, a carboxylic acid, and a methylthio group, presents a unique electronic and steric environment. The precise and unambiguous confirmation of its molecular structure is paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound.

As a Senior Application Scientist, the focus here extends beyond mere data presentation. We will delve into the causality behind the observed spectral features, offering insights grounded in the fundamental principles of spectroscopy. The protocols described are designed to be self-validating, ensuring that researchers can confidently replicate and verify these findings. This document is structured to serve as a practical reference for scientists engaged in chemical synthesis, quality control, and materials characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can construct a detailed map of the covalent framework and understand the electronic environment of each atom.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton types, their relative numbers, and their proximity to one another.

Data Summary: ¹H NMR of **2-(Methylthio)nicotinic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.55	Doublet of Doublets (dd)	1H	H6
~8.20	Doublet of Doublets (dd)	1H	H4
~7.20	Doublet of Doublets (dd)	1H	H5
~2.60	Singlet (s)	3H	-SCH ₃
~13.0 (broad)	Singlet (s)	1H	-COOH

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from publicly available spectra.[\[1\]](#)

Expert Interpretation:

The spectrum reveals five distinct proton signals, consistent with the molecular structure.

- The Aromatic Region (7.0-9.0 ppm): The three signals in this region correspond to the protons on the pyridine ring. The downfield shifts are characteristic of protons on an electron-deficient aromatic system like pyridine.
 - H6 (~8.55 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded of the ring protons. It appears as a doublet of doublets due to coupling with both H5 and H4 (though the long-range coupling to H4 is small).

- H4 (~8.20 ppm): This proton is deshielded by the adjacent carboxylic acid group. It appears as a doublet of doublets from coupling to H5 and H6.
- H5 (~7.20 ppm): This proton is the most upfield of the aromatic signals and shows coupling to both H4 and H6.
- The Aliphatic Region (2.60 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methyl group of the methylthio (-SCH₃) substituent. Its singlet nature indicates no adjacent protons.
- The Carboxylic Acid Proton (~13.0 ppm): The very broad signal far downfield is characteristic of a carboxylic acid proton. The broadness is a result of hydrogen bonding and chemical exchange with the solvent or other acid molecules.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Data Summary: ¹³C NMR of **2-(Methylthio)nicotinic acid**

Chemical Shift (δ) ppm	Assignment
~168.0	-COOH
~160.0	C2
~152.0	C6
~138.0	C4
~125.0	C3
~120.0	C5
~15.0	-SCH ₃

Note: Data is compiled from publicly available spectra.[\[1\]](#)

Expert Interpretation:

The spectrum displays seven distinct carbon signals, matching the seven carbon atoms in the structure.

- Carbonyl Carbon (~168.0 ppm): The signal at the lowest field is characteristic of a carboxylic acid carbonyl carbon.
- Aromatic Carbons (120-160 ppm): Five signals appear in the aromatic region.
 - C2 (~160.0 ppm): This carbon, directly attached to the sulfur and nitrogen atoms, is significantly deshielded.
 - C6 (~152.0 ppm): The carbon adjacent to the ring nitrogen (C6) is also strongly deshielded.
 - The remaining assignments for C3, C4, and C5 are based on established substituent effects in pyridine systems.
- Methyl Carbon (~15.0 ppm): The most upfield signal is assigned to the methyl carbon of the -SCH₃ group, which is typical for an sp³-hybridized carbon attached to sulfur.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **2-(Methylthio)nicotinic acid**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-(Methylthio)nicotinic acid**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can lock onto and reference the deuterated solvent signal).

- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
- ^1H NMR Acquisition:
 - Tune the proton probe.
 - Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Tune the carbon probe.
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Collect a larger number of scans (e.g., 1024 or more) as the ^{13}C nucleus is much less sensitive than ^1H .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra correctly.

- Perform baseline correction.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for rapidly identifying the presence of specific functional groups.

Data Summary: Key IR Absorptions for **2-(Methylthio)nicotinic acid**

Frequency (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid Dimer)
~1580, ~1470	Medium-Strong	C=C and C=N ring stretching
~1300	Medium	C-O stretch and O-H bend
~700-800	Medium	C-H out-of-plane bending

Note: Data is compiled from publicly available spectra[1] and supported by theoretical calculations.[2]

Expert Interpretation:

- **O-H Stretch ($2500\text{-}3300\text{ cm}^{-1}$):** The most telling feature is the extremely broad absorption in this region. This is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, a common solid-state and concentrated-solution conformation.
- **C=O Stretch ($\sim 1700\text{ cm}^{-1}$):** A strong, sharp peak around 1700 cm^{-1} confirms the presence of a carbonyl group. Its position is consistent with a carboxylic acid that is part of a hydrogen-

bonded dimer.

- Aromatic Ring Stretches (~ 1580 , ~ 1470 cm^{-1}): These absorptions are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
- Fingerprint Region (<1400 cm^{-1}): The absorptions in this region, including C-O stretching and O-H bending, are complex but provide a unique fingerprint for the molecule, useful for confirming its identity against a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Objective: To obtain a rapid, high-quality IR spectrum of solid **2-(Methylthio)nicotinic acid**.

Methodology:

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft tissue.
 - Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and H_2O .
- Sample Application:
 - Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal.
 - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. A torque-limiting knob is often used to apply optimal pressure.
- Data Acquisition:
 - Scan the sample over the desired range, typically 4000 to 400 cm^{-1} .

- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform the background subtraction.
 - If necessary, apply an ATR correction algorithm, which adjusts for the wavelength-dependent depth of penetration of the IR beam.
 - Label the significant peaks with their wavenumbers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization.

Data Summary: Electron Ionization (EI)-MS of **2-(Methylthio)nicotinic acid**

m/z (mass/charge)	Relative Intensity (%)	Proposed Fragment Identity
169	High	$[M]^{+ \cdot}$ (Molecular Ion)
152	Moderate	$[M - OH]^+$
124	Moderate	$[M - COOH]^+$
122	High	$[M - SCH_3]^+$

Note: Fragmentation patterns are predicted based on chemical principles and data from similar structures.^{[3][4]} The molecular formula is $C_7H_7NO_2S$, with a monoisotopic mass of 169.02 Da.^{[1][5]}

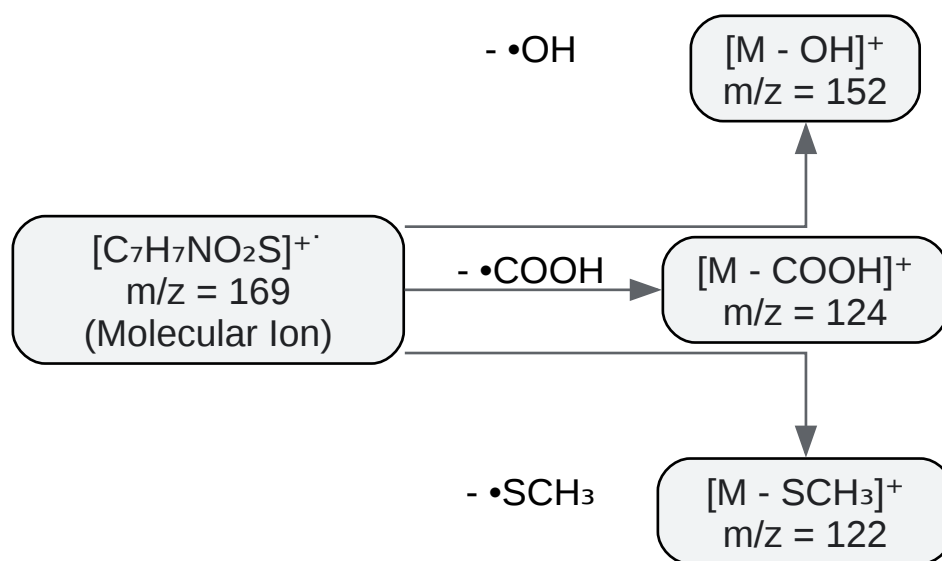
Expert Interpretation:

- Molecular Ion Peak ($[M]^{+ \cdot}$ at m/z 169): The presence of a strong peak at m/z 169 confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would

further confirm the elemental composition as $C_7H_7NO_2S$.

- Key Fragmentation Pathways:
 - Loss of a Hydroxyl Radical (m/z 152): A common fragmentation for carboxylic acids is the loss of an $\bullet OH$ radical, leading to the formation of a stable acylium ion.
 - Loss of a Carboxyl Radical (m/z 124): Decarboxylation, the loss of the entire $\bullet COOH$ group (45 Da), is another characteristic fragmentation pathway.
 - Loss of a Methylthio Radical (m/z 122): Cleavage of the C-S bond results in the loss of a $\bullet SCH_3$ radical (47 Da), leaving a positively charged pyridine carboxylic acid fragment. This is often a significant peak due to the relative stability of the resulting ion.

Visualization: Proposed Fragmentation Pathway



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Caption: Proposed EI fragmentation of **2-(Methylthio)nicotinic acid**.

Experimental Protocol: Electron Ionization (EI)-MS

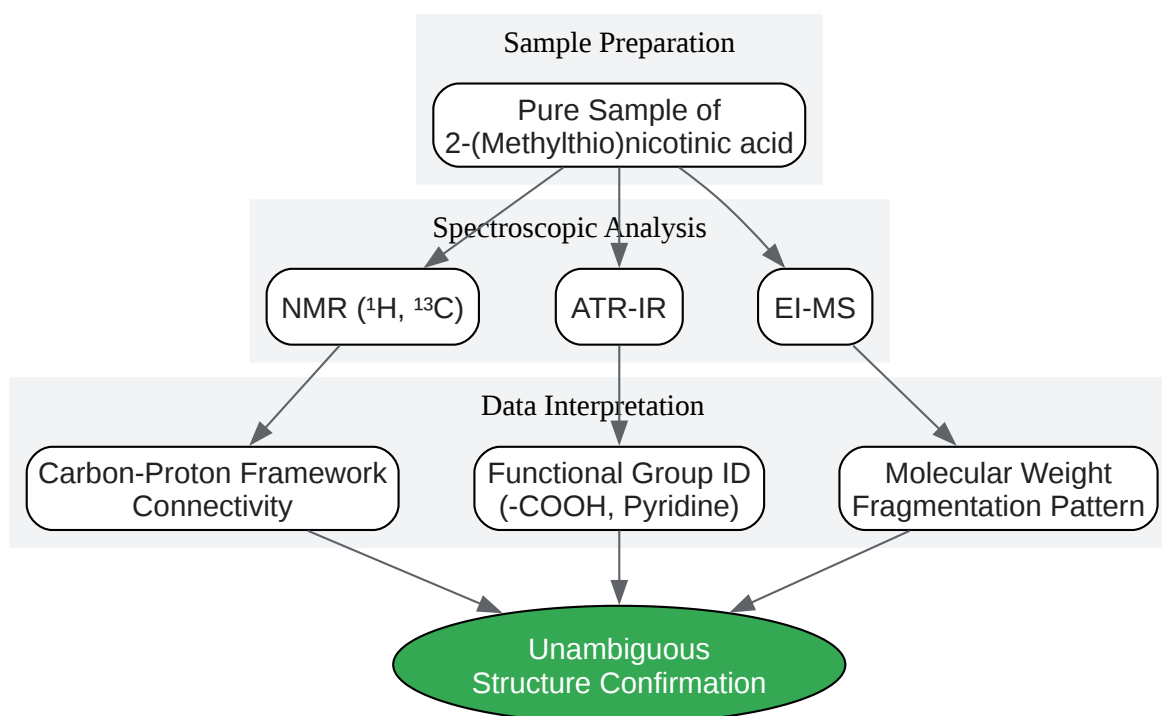
Objective: To determine the molecular weight and fragmentation pattern of **2-(Methylthio)nicotinic acid**.

Methodology:

- Sample Introduction:
 - Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
 - Alternatively, for a solid probe, place a tiny amount of the solid sample into a capillary tube.
 - Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - The sample is vaporized in the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier detector records the abundance of each ion.
- Data Representation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Integrated Analytical Workflow

The true power of spectroscopic characterization lies in the integration of these techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.



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Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and definitive characterization of **2-(Methylthio)nicotinic acid**. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, notably the carboxylic acid and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide serve as a robust framework for the analysis of this

compound, ensuring scientific integrity and reproducibility for researchers in the chemical sciences.

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